Bienvenue dans la boutique en ligne BenchChem!

C23H16N2O6S

Medicinal Chemistry Fragment-Based Drug Discovery HIF-1 Inhibition

Select this compound for its non-fungible, pre-elaborated dual-pharmacophore architecture, which directly enables investigations into the synergistic modulation of HIF-1 and PARP pathways. Unlike starting from mono-pharmacophoric fragments, this specific chemotype provides an immediate hypothesis-testing tool for cancer biology and antimicrobial target validation studies, where the precise combination of 3-acetyl-2-methylbenzofuran and 1,3-dioxobenzo[de]isoquinoline-5-sulfonamide is critical for target engagement.

Molecular Formula C23H16N2O6S
Molecular Weight 448.45
CAS No. 670267-69-3
Cat. No. B2372869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC23H16N2O6S
CAS670267-69-3
Molecular FormulaC23H16N2O6S
Molecular Weight448.45
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=C5C(=C3)C=CC=C5C(=O)NC4=O)C(=O)C
InChIInChI=1S/C23H16N2O6S/c1-11(26)20-12(2)31-19-7-6-14(9-17(19)20)25-32(29,30)15-8-13-4-3-5-16-21(13)18(10-15)23(28)24-22(16)27/h3-10,25H,1-2H3,(H,24,27,28)
InChIKeyPQCFAWJGDDEELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Characterization of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide (CAS 670267-69-3) for Research Procurement


The compound N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide (C23H16N2O6S, MW 448.4 g/mol) is a synthetic small molecule featuring a dual pharmacophoric architecture: a 3-acetyl-2-methylbenzofuran moiety linked via a sulfonamide bridge to a 1,3-dioxobenzo[de]isoquinoline (naphthalimide) scaffold. It is classified within the broader chemical space of benzofuran derivatives and isoquinoline sulfonamides, both recognized for their biological relevance [1]. This specific derivative is cataloged in screening libraries (PubChem CID 2133775) and is available for research use from multiple chemical vendors [2]. Its structural complexity, represented by an XLogP3-AA of 3, 2 hydrogen bond donors, and 7 hydrogen bond acceptors, distinguishes it from simpler mono-pharmacophoric fragments often used as starting points in medicinal chemistry campaigns.

Why Simple Benzofuran or Naphthalimide Analogs Cannot Substitute for C23H16N2O6S (670267-69-3) in Focused Screening


Generic substitution fails for CAS 670267-69-3 because its value proposition for a screening campaign rests on presenting a specific, pre-elaborated dual-pharmacophore topology to a biological target. A scientist cannot simply interchange the complete compound with a simple benzofuran (e.g., a 2-methylbenzofuran) or a bare 1,8-naphthalimide (e.g., 4-amino-1,8-naphthalimide) and expect to recapitulate the same target engagement profile. The HIF-1 inhibitory activity of this chemotype is highly sensitive to the nature of the aromatic sulfonamide substituent, as demonstrated by a series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives [1]. Similarly, the PARP inhibitory profile of the naphthalimide scaffold is drastically altered by ring substitutions, with a parent scaffold showing only weak, non-specific inhibition while certain derivatives display nanomolar potency [2]. Consequently, the precise combination of the 3-acetyl-2-methylbenzofuran and the 1,3-dioxobenzo[de]isoquinoline-5-sulfonamide in this single compound constitutes a non-fungible chemical probe hypothesis that simpler analogs cannot replicate.

Differentiation of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide from Closest Analogs: A Quantitative Evidence Guide


Differentiation by Dual Pharmacophore Architecture vs. Mono-Scaffold Parent Compounds

The target compound uniquely integrates two, independently bioactive scaffolds into a single, unreported combination, representing a distinct chemical probe hypothesis. The benzofuran core is essential for HIF-1 inhibitory activity, as seen in a biochemically potent analog 7q (HIF-1 transcriptional activity IC50 = 12.5 ± 0.7 µM) [1]. The 1,3-dioxobenzo[de]isoquinoline-5-sulfonamide core has been identified as a scaffold for inhibiting PARP enzymes, albeit with a weak IC50 of 458.9 ± 74.7 µM against hPARP1 when unadorned [2]. Neither comparator alone offers the consolidated, multi-target hypothesis presented by the target compound. This dual architecture suggests a potential for polypharmacology or selective 'target hopping' within a specific protein family, a feature absent from all comparators.

Medicinal Chemistry Fragment-Based Drug Discovery HIF-1 Inhibition

HIF-1 Inhibitory Potential Referenced to the Most Potent In-Class Derivative (7q)

The target compound is a structural analog within a series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives assessed for HIF-1 inhibition. The series lead, compound 7q, achieved an IC50 of 12.5 ± 0.7 µM against HIF-1 transcriptional activity, also suppressing VEGF secretion with an IC50 of 18.8 µM in MCF-7 cells [1]. The target compound, bearing a 3-acetyl group and a structurally distinct bulkier 1,3-dioxobenzo[de]isoquinoline-5-sulfonamide moiety, represents a divergent vector. While its own HIF-1 IC50 has not been publicly disclosed, its structural deviation from 7q (specifically, a naphthalene-derived sulfonamide) predicts a significantly different SAR, potentially influencing potency, selectivity for other hypoxia-related transcription factors, or bypassing resistance mechanisms that might affect the series lead. This makes it a valuable comparator for SAR expansion.

Cancer Biology Angiogenesis Hypoxia

Predicted Polypharmacology Profile Against PARP Enzymes Compared to a Simple Naphthalimide

The naphthalimide core of the target compound is a known, albeit weak, inhibitor of poly(ADP-ribose) polymerases (PARPs). The unsubstituted 1,3-dioxobenzo[de]isoquinoline-5-sulfonamide (compound 7650155) exhibits an IC50 of 458.9 ± 74.7 μM against human PARP1 [1], while benchmark clinical PARP inhibitors such as rucaparib and ABT-888 achieve IC50 values in the low nanomolar range (1.4 and 5.2 nM, respectively). The addition of the benzofuran substituent via the sulfonamide moiety in the target compound represents a major structural elaboration that has been shown in analogous chemotypes to dramatically enhance PARP binding affinity [2]. This positions the target compound as a more advanced scaffold for exploring bacterial or human PARP inhibition compared to the simpler, weakly active parent, and as a potentially novel chemotype distinct from classical PARPi drugs like rucaparib.

PARP Inhibition DNA Damage Response Antimicrobial Research

Physicochemical Differentiation Indicating Superior Ligand Efficiency Potential Over Simpler Analogs

Compared to typical fragment-like or simpler naphthalimide-based screening hits (e.g., 7650155 with a molecular weight of 276 g/mol and only 1 rotatable bond), the target compound exhibits a higher degree of complexity but within a drug-like property space. CAS 670267-69-3 has a molecular weight of 448.4 g/mol, a computed XLogP3-AA of 3, and 4 rotatable bonds, suggesting a balanced profile of solubility and permeability for cell-based assays [1]. In contrast to the extremely polar and weakly cell-permeable parent sulfonamide 7650155, or the highly lipophilic, poorly soluble naphthalimide derivatives that often plague screening libraries, this compound may offer improved cell penetration while maintaining sufficient solubility for in vitro pharmacology. Its 3-acetyl group provides a reactive handle for potential prodrug design or further bioconjugation, a feature absent in both the parent naphthalimide and the lead HIF inhibitor 7q.

Drug-likeness ADME Properties Chemical Biology

Recommended Application Scenarios for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide Based on Evidence


Chemical Probe for Investigating HIF-1 Pathway Polypharmacology

This compound is best deployed as a chemical probe in cancer biology to study the polypharmacological consequences of simultaneously modulating HIF-1 and PARP pathways. Based on the HIF-1 inhibition potential of its benzofuran core [1] and the PARP-engagement potential of its naphthalimide core [2], researchers can use this compound to assess the synergistic effects of a single molecule on hypoxia signaling and DNA damage repair pathways in MCF-7 or other cancer cell lines. The dual-pharmacophore architecture allows for the testing of a novel therapeutic hypothesis that a single, linked pharmacophore can offer advantages over a combination of two separate inhibitors, particularly in terms of pharmacokinetic simplicity and potentially unique biological outcomes.

SAR Expansion in a Hit-to-Lead Benzofuran Sulfonamide Program

For medicinal chemistry teams working on HIF-1 inhibitor optimization, this compound serves as a crucial SAR probe. It allows comparison with the lead compound 7q (HIF-1 activity IC50 = 12.5 µM) by introducing a topologically distinct, bulkier isoquinoline-dione sulfonamide moiety [1]. This exploration can elucidate the steric and electronic tolerance of the sulfonamide binding pocket, potentially uncovering new vectors toward improved selectivity for HIF-1α over HIF-2α or other bHLH-PAS transcription factors, or altering the downstream gene expression signature relevant to tumor angiogenesis.

A Starting Point for Novel Antimicrobial PARP Inhibitor Development

Leveraging the evidence that the 1,3-dioxobenzo[de]isoquinoline-sulfonamide scaffold engages bacterial PARPs (as a model for antimicrobial target validation) [1], this compound can initiate a program for novel antimicrobials. It serves as a significantly more elaborated starting point than the weak parent hit 7650155 (hPARP1 IC50 = 458.9 µM), with the benzofuran substituent providing three additional points of chemical modification for enhancing potency and species selectivity against pathogenic bacterial PARPs like those in Clostridioides difficile, while potentially reducing off-target human PARP activity.

Fluorescent Probe Development for Cellular Hypoxia Imaging

Given that the 1,8-naphthalimide core is a well-established fluorophore and the benzofuran moiety provides a hypoxia-responsive module, this compound represents a privileged scaffold for developing a turn-on fluorescent probe for imaging hypoxic tumor microenvironments. Researchers can exploit the potential of the benzofuran unit to modulate the fluorescence of the naphthalimide within the target compound, testing its utility as a theranostic agent that combines HIF-1α-mediated signaling inhibition with simultaneous optical detection, a capability not offered by standard separately administered agents.

Quote Request

Request a Quote for C23H16N2O6S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.